5-(4-methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
The compound 5-(4-methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a 4-methylphenyl group at position 5, and a 2-isopropylphenyl group at position 2. This structure imparts unique physicochemical and biological properties, influenced by the electron-donating methyl and bulky isopropyl substituents.
Properties
IUPAC Name |
3-(4-methylphenyl)-4-(2-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-12(2)15-6-4-5-7-16(15)21-17(19-20-18(21)22)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCCOKGGYVRATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative, synthesizing existing research findings and case studies.
- Molecular Formula : C18H19N3S
- Molecular Weight : 309.43 g/mol
- CAS Number : 380442-87-5
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. A study focused on various S-substituted derivatives of 1,2,4-triazole-3-thiols reported significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for several synthesized compounds was found to be in the range of 31.25 - 62.5 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Variations in substituents can lead to significant changes in their efficacy against microbial strains. For instance, modifications on the sulfur atom did not significantly alter the antimicrobial activity among derivatives studied . This suggests that while structural modifications can enhance activity, there is a baseline efficacy inherent to the triazole core structure.
Case Study 1: Antibacterial Efficacy
A comprehensive study evaluated a series of triazole compounds derived from nalidixic acid. Among them, compounds with alkyl thio and mercapto groups exhibited pronounced antibacterial activity against E. coli, with docking studies suggesting strong interactions with bacterial enzyme targets . This underscores the potential of triazole derivatives as effective antibiotic agents.
Case Study 2: Antifungal Properties
Triazoles are also recognized for their antifungal properties. Research has demonstrated that specific derivatives can inhibit fungal growth effectively, making them suitable candidates for developing new antifungal medications . The lower toxicity and higher bioavailability of triazoles compared to traditional imidazole-based antifungals further enhance their therapeutic appeal.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Analogous Compounds
Substituent Effects on Physical Properties
The table below compares substituents, melting points, and yields of selected triazole-3-thiol derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., -CN, -F in 5b and 5c) correlate with higher melting points, likely due to increased dipole interactions .
- The target compound’s isopropyl group may lower melting points compared to planar substituents (e.g., 5f) due to reduced crystallinity.
Antifungal and Antibiotic Potential
- highlights antifungal and antibiotic activities in triazole-3-thiols with methoxyphenyl and phenyl substituents . The target compound’s methyl and isopropyl groups may enhance membrane permeability, improving bioactivity.
- identifies triazole-3-thiols with iodophenyl and chlorophenyl groups as potent inhibitors of viral helicases, suggesting substituent-dependent efficacy .
Corrosion Inhibition
- demonstrates that TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol) outperforms simpler hydrazides in inhibiting zinc corrosion, attributed to the thiol group’s chelation capacity. The target compound’s thiol and aromatic groups may similarly enhance adsorption on metal surfaces .
Antioxidant Activity
- reports Schiff base derivatives of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with IC50 values as low as 5.84 μg/mL against DPPH radicals. The target compound’s substituents could modulate radical scavenging efficiency .
Electronic and Tautomeric Properties
- analyzes oxadiazole-thione tautomerism, showing thione forms are energetically favored. For triazole-3-thiols, the thiol-thione equilibrium may influence reactivity and binding modes .
- Bulky substituents (e.g., isopropyl in the target compound) could stabilize the thiol form, altering interactions in catalytic or biological systems.
Q & A
Q. Validation Techniques :
- Elemental Analysis : Confirms stoichiometric composition.
- ¹H-NMR/LC-MS : Validates molecular structure and purity (>95% by LC-MS) .
- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., C–S bond: ~1.68 Å; triazole ring planarity) .
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Answer:
- ¹H-NMR : Distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) confirm substituent positions .
- FT-IR : S-H stretching (~2560 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) identify the triazole-thiol moiety .
- X-ray Crystallography : Reveals intermolecular interactions (e.g., π-π stacking between phenyl groups, distance ~3.6 Å) .
Advanced: What computational approaches predict the pharmacological potential and electronic properties of this compound?
Answer:
- Molecular Docking : Used to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Docking scores (e.g., Glide Score: −8.2 kcal/mol) correlate with experimental IC₅₀ values .
- DFT Calculations :
- ADME Prediction : SwissADME analysis shows moderate bioavailability (TPSA: 75 Ų; LogP: 3.1) .
Advanced: How do researchers address discrepancies in biological activity data across studies?
Answer:
Discrepancies arise due to variations in assay conditions or structural analogs. Mitigation strategies include:
- Control Experiments : Compare activity against reference compounds (e.g., fluconazole for antifungal assays) .
- Structure-Activity Relationship (SAR) Analysis :
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges: 2–50 µM for COX-2 inhibition) .
Advanced: What strategies optimize reaction conditions for synthesizing derivatives of this compound?
Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve cyclization yields (~85%) vs. protic solvents (~60%) .
- Catalysis : Use of K₂CO₃ or NaH accelerates alkylation reactions (reaction time: 4–6 hrs at 60°C) .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2 hrs for Mannich base derivatives .
Advanced: How is the compound’s ADME profile evaluated in preclinical studies?
Answer:
- Absorption : Caco-2 cell permeability assays show moderate absorption (Papp: 12 × 10⁻⁶ cm/s) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) reveals t₁/₂ > 60 mins, indicating slow clearance .
- Toxicity : Ames test (TA98 strain) confirms non-mutagenicity up to 500 µg/plate .
Advanced: What role do substituents play in modulating the compound’s physicochemical and pharmacological properties?
Answer:
- 4-Methylphenyl Group : Enhances lipophilicity (LogP +0.5) and membrane permeability .
- Isopropyl Group : Steric hindrance reduces off-target interactions (e.g., COX-1 vs. COX-2 selectivity ratio: 15:1) .
- Thiol (-SH) Group : Critical for metal chelation (e.g., Zn²⁺ binding in enzyme inhibition; Kd: 1.2 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
